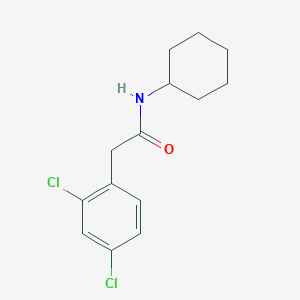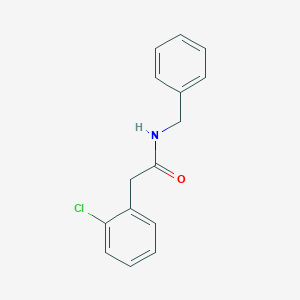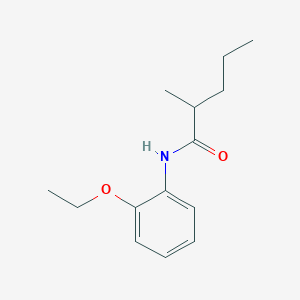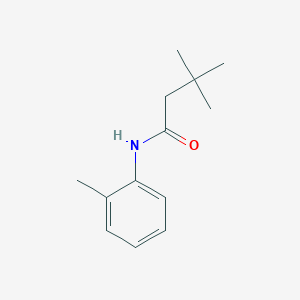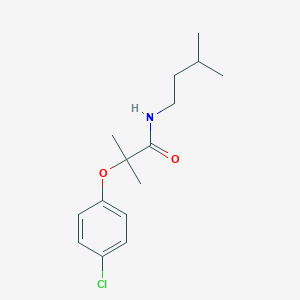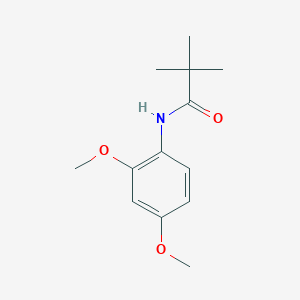
N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide, also known as DMAPA, is a synthetic compound that has been widely used in scientific research. DMAPA is a member of the amide family of compounds and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the body. N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide has been found to have potent antitumor activity and has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide has been found to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide can be expensive and may not be readily available in some laboratories.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide, including its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide and its potential side effects.
In conclusion, N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide is a synthetic compound that has been widely used in scientific research. It has various biochemical and physiological effects and has potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide and its potential as a therapeutic agent.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzoyl chloride with 2,2-dimethylpropan-1-amine in the presence of a base. This method has been found to be efficient and yields high purity N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide has been used in various scientific research studies, including its use as a reagent in organic synthesis and as a catalyst in chemical reactions. N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide has also been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
Molekularformel |
C13H19NO3 |
|---|---|
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)12(15)14-10-7-6-9(16-4)8-11(10)17-5/h6-8H,1-5H3,(H,14,15) |
InChI-Schlüssel |
ASCWINKALJRDMY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)OC)OC |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263594.png)


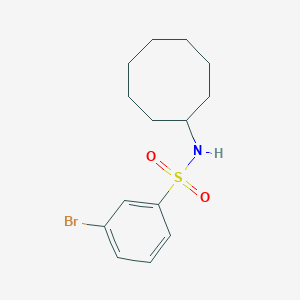
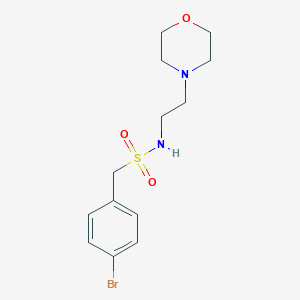
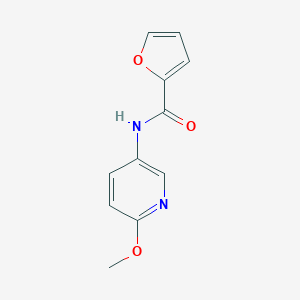

![N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide](/img/structure/B263615.png)
